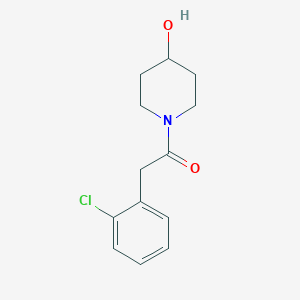
2-(2-Chlorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one
説明
2-(2-Chlorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C13H16ClNO2 and its molecular weight is 253.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(2-Chlorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one, also known as a chlorophenyl piperidine derivative, has garnered attention for its potential biological activities. This compound, with the molecular formula and a molecular weight of 253.72 g/mol, is primarily used in research settings to explore its pharmacological properties.
The structural formula and key chemical properties of the compound are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C13H16ClNO2 |
| Molecular Weight | 253.72 g/mol |
| IUPAC Name | 2-(2-chlorophenyl)-1-(4-hydroxypiperidin-1-yl)ethanone |
| InChI Key | KFHRXEZQUYSYIP-UHFFFAOYSA-N |
| Purity | Typically ≥ 95% |
Research indicates that compounds similar to this compound may interact with various biological pathways. For instance, studies have shown that piperidine derivatives can modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This modulation could potentially lead to effects such as analgesia or changes in mood and cognition.
Antinociceptive Effects
A study investigating the antinociceptive properties of similar compounds revealed that they can significantly reduce pain responses in animal models. The mechanism appears to involve inhibition of pain pathways at both peripheral and central levels, suggesting a multifaceted action on nociceptive signaling.
Neuroprotective Properties
Research has indicated that derivatives of piperidine exhibit neuroprotective effects, particularly against neurodegenerative conditions. For example, they may reduce oxidative stress and apoptosis in neuronal cells, which is critical in diseases like Alzheimer's and Parkinson's.
Antidepressant Activity
Some studies have suggested that compounds with a similar structure can exhibit antidepressant-like effects in rodent models. These effects may be linked to their ability to enhance serotonergic and noradrenergic transmission, although further research is needed to clarify these mechanisms.
Case Study 1: Analgesic Activity
In a controlled experiment involving rodents, this compound was administered at varying doses. The results showed a dose-dependent reduction in pain response measured through the formalin test, indicating significant analgesic potential.
Case Study 2: Neuroprotection Against Oxidative Stress
In vitro studies using neuronal cell cultures exposed to oxidative stress demonstrated that treatment with this compound resulted in a marked decrease in cell death. The protective effect was attributed to the compound's ability to scavenge free radicals and enhance cellular antioxidant defenses.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications on the piperidine ring or the chlorophenyl moiety can significantly affect potency and selectivity for specific biological targets. For instance:
| Modification | Effect on Activity |
|---|---|
| Hydroxyl group position | Enhances binding affinity |
| Chlorine substitution | Increases lipophilicity |
| Piperidine ring variation | Alters receptor selectivity |
特性
IUPAC Name |
2-(2-chlorophenyl)-1-(4-hydroxypiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-12-4-2-1-3-10(12)9-13(17)15-7-5-11(16)6-8-15/h1-4,11,16H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHRXEZQUYSYIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)CC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















